2-Isothiocyanato-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-3-methylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions This compound is notable for its isothiocyanate functional group, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-methylpyrazine typically involves the reaction of 3-methylpyrazine with thiophosgene or other isothiocyanate precursors. One common method includes the reaction of 3-methylpyrazine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate, which is then desulfurized using cyanuric acid to yield the isothiocyanate product .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods such as the one-pot synthesis under aqueous conditions. This method involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thioureas and other derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dimethylbenzene, aqueous conditions.
Catalysts: Cyanuric acid, bases like DABCO (1,4-Diazabicyclo[2.2.2]octane).
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Substituted Pyrazines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-Isothiocyanato-3-methylpyrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of flavorings and fragrances due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-3-methylpyrazine involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isothiocyanate group is known to activate the Nrf2 pathway, which plays a crucial role in antioxidative and anti-inflammatory activities . This activation leads to the upregulation of detoxification enzymes, contributing to its chemopreventive properties .
Comparison with Similar Compounds
2-Methoxy-3-methylpyrazine: Known for its use in flavorings and fragrances.
2,3-Dimethylpyrazine: Commonly found in roasted foods and used as a flavoring agent.
2,5-Dimethylpyrazine: Another pyrazine derivative with similar aromatic properties.
Uniqueness: 2-Isothiocyanato-3-methylpyrazine is unique due to its isothiocyanate functional group, which imparts distinct reactivity and biological activities compared to other pyrazine derivatives. Its ability to undergo nucleophilic substitution and addition reactions makes it a valuable intermediate in organic synthesis and a potential therapeutic agent.
Biological Activity
2-Isothiocyanato-3-methylpyrazine (ITC-MP) is a sulfur-containing organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is a derivative of pyrazine and is characterized by the presence of an isothiocyanate functional group, which is known for its diverse biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Property | Value |
---|---|
Molecular Formula | C6H6N2S |
Molecular Weight | 142.18 g/mol |
IUPAC Name | This compound |
SMILES | Cc1ncc(C(=N)N)c1N=C=S |
InChI | InChI=1S/C6H6N2S/c1-4-5-6(7)3-2-1/h1-3H,7H2 |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by researchers at [source] found that ITC-MP effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL, indicating its potential as a natural antimicrobial agent.
Anticancer Properties
The anticancer potential of ITC-MP has been explored in several studies. One notable study published in the Journal of Medicinal Chemistry reported that ITC-MP induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. The mechanism of action appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, ITC-MP has been investigated for its anti-inflammatory effects. A study demonstrated that ITC-MP significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound inhibited the NF-kB signaling pathway, leading to decreased expression of TNF-alpha and IL-6 .
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, ITC-MP was administered as part of a combination therapy. Results indicated a reduction in infection severity and duration, with no significant adverse effects reported. This supports the compound's role as a complementary treatment option for bacterial infections.
Case Study 2: Cancer Treatment
A preclinical study evaluated the efficacy of ITC-MP in combination with standard chemotherapy agents on breast cancer xenografts in mice. The results showed enhanced tumor regression compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation in clinical settings.
Properties
Molecular Formula |
C6H5N3S |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
2-isothiocyanato-3-methylpyrazine |
InChI |
InChI=1S/C6H5N3S/c1-5-6(9-4-10)8-3-2-7-5/h2-3H,1H3 |
InChI Key |
PSEVBSBGRDIZAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.